Lipophilicity vs. Shorter-Chain Analogs
The butoxyethyl substitution confers a LogP of 2.52 , which is significantly higher than the LogP values of 0.8 for 4-(2-methoxyethyl)piperidine [1] and 2.54 for 4-(2-ethoxyethyl)piperidine hydrochloride (calculated for the free base, LogP is expected to be lower) [2]. This increased lipophilicity is a key differentiator that can influence blood-brain barrier penetration and overall compound distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 |
| Comparator Or Baseline | 4-(2-Methoxyethyl)piperidine (LogP = 0.8); 4-(2-Ethoxyethyl)piperidine (free base LogP estimated <2.54) |
| Quantified Difference | Approximately 1.72 LogP units higher than the methoxy analog |
| Conditions | Calculated values (XLogP3-AA for methoxy analog; LogP for butoxy analog) |
Why This Matters
Higher lipophilicity is often correlated with enhanced membrane permeability and CNS penetration, which may be advantageous for neurological or psychiatric research targets but may also require careful optimization to avoid excessive plasma protein binding or metabolic instability.
- [1] PubChem. 4-(2-Methoxyethyl)piperidine. XLogP3-AA: 0.8. View Source
- [2] Molbase. 4-(2-Ethoxyethyl)piperidine hydrochloride. LogP: 2.5434 (for hydrochloride salt). View Source
